5-Lipoxygenase Inhibition Screening: Target Compound vs. Class-Level Baseline
The target compound was tested for inhibition of 5-lipoxygenase in rat RBL-2H3 cells in a binding assay . Although specific IC50 values are not publicly disclosed in the assay summary, a PubMed Commons annotation for a related compound in the series reports an IC50 of 28 μM, which was deemed neither potent nor selective [1]. This suggests that the unsubstituted phenyl analog may exhibit micromolar-range 5-LO inhibitory activity, providing a baseline for comparison against optimized analogs.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | Tested in rat RBL-2H3 cells; quantitative IC50 not publicly disclosed in primary source |
| Comparator Or Baseline | Related phenylpyrrolidinone sulfonamide: reported IC50 = 28 μM (PubMed Commons annotation) [1] |
| Quantified Difference | Not calculable from available data; class-level inference of micromolar activity |
| Conditions | Rat RBL-2H3 cell-based binding assay |
Why This Matters
Investigators seeking a 5-LO inhibitor scaffold with an unsubstituted phenyl ring can use this compound as an entry point for further optimization, but must independently validate potency.
- [1] Hypothesis annotation (Christopher Southan, 2017 Sep 23) on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' View Source
